3-(氨甲基)吲哚二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

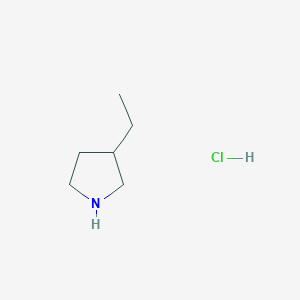

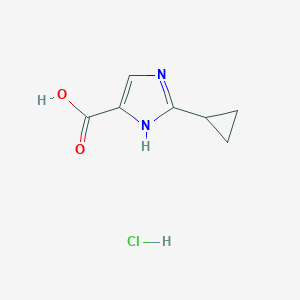

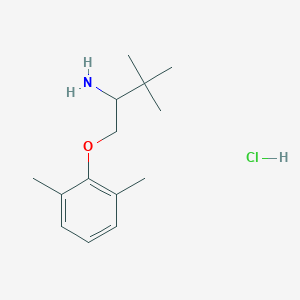

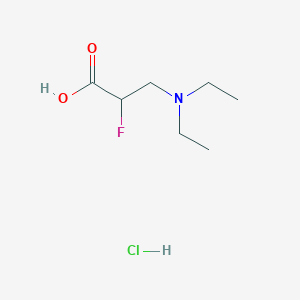

3-(Aminomethyl)indoline Dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.127 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Synthesis Analysis

Indoline structures can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 C) at high temperatures (200–230 C) . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis

The structure of 3-(Aminomethyl)indoline Dihydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indoline compounds have been used in the development and synthesis of anticancer drugs, antibacterial drugs, etc . A four-component reaction involving ortho C–H amination/ ipso conjunctive coupling using an alkene and an external nucleophile has been reported .Physical And Chemical Properties Analysis

3-(Aminomethyl)indoline Dihydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .科学研究应用

吲哚衍生物的合成

吲哚衍生物在天然产物和药物中具有重要意义 . 它们在细胞生物学中起着至关重要的作用 . 近年来,吲哚衍生物作为生物活性化合物在治疗癌细胞、微生物以及人体不同类型疾病方面的应用引起了越来越多的关注 . 吲哚,无论是天然的还是合成的,都表现出各种生物学上的重要特性 .

生物活性化合物的开发

近年来,吲哚衍生物作为生物活性化合物在治疗癌细胞、微生物以及人体不同类型疾病方面的应用引起了越来越多的关注 . 吲哚,无论是天然的还是合成的,都表现出各种生物学上的重要特性 .

吲哚的脱芳香化反应

吲哚的脱芳香化反应用于获取3D吲哚啉结构 . 这一过程允许将一个简单的非手性化合物转化为手性支架 .

N-酰基吲哚的氢芳基化

在氮杂嗪的合成中,开发了一种在吲哚的C3位实现区域选择性脱芳香引入芳基的方法 . 这最终导致了苯并呋喃吲哚啉的获取 .

苯并呋喃吲哚啉的合成

苯并呋喃吲哚啉的合成是通过在吲哚的C3位实现脱芳香引入芳基来实现的 . 这是朝着氮杂嗪合成努力的一部分 .

神经保护剂的开发

一系列具有新颖结构的吲哚啉衍生物已被设计并合成用于治疗缺血性卒中 . 经过连续的生物筛选,某些吲哚啉衍生物被确定为潜在的神经保护剂 .

作用机制

Target of Action

3-(Aminomethyl)indoline Dihydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of biological responses . The specific interactions and resulting changes caused by 3-(Aminomethyl)indoline Dihydrochloride remain a topic of ongoing research.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

未来方向

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The use of alkene-tethered nitrogen electrophiles provides a rapid and modular synthesis of 3,3-disubstituted indolines from readily available aryl iodides .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Aminomethyl)indoline Dihydrochloride involves the reaction of indoline with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Indoline", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "To a solution of indoline in hydrochloric acid, formaldehyde is added dropwise with stirring.", "Ammonium chloride is then added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours.", "The resulting product is then filtered and washed with water to obtain the dihydrochloride salt of 3-(Aminomethyl)indoline." ] } | |

CAS 编号 |

1408058-15-0 |

分子式 |

C9H13ClN2 |

分子量 |

184.66 g/mol |

IUPAC 名称 |

2,3-dihydro-1H-indol-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6,10H2;1H |

InChI 键 |

LDFQJMLXKKZJIY-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC=C2N1)CN.Cl.Cl |

规范 SMILES |

C1C(C2=CC=CC=C2N1)CN.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)

![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)

amine](/img/structure/B1378097.png)